Biological activity of 4-bromo-1-cyclohexyl-1H-imidazole derivatives
Biological activity of 4-bromo-1-cyclohexyl-1H-imidazole derivatives
An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Bromo-1-Cyclohexyl-1H-Imidazole Derivatives
Introduction: Scaffolding for Innovation in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical nature. This five-membered heterocycle, containing two nitrogen atoms, is a key component in essential biological molecules like the amino acid histidine and purines. Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a frequent feature in approved drugs with applications ranging from antifungal to anticancer therapies.
The biological activity of the imidazole core can be precisely tuned through substitution. Halogenation, particularly with bromine, is a common strategy to enhance potency, modulate lipophilicity, and introduce a potential site for further reaction. The bromine atom can participate in halogen bonding or act as a leaving group, significantly influencing target binding and metabolic stability. Concurrently, N-alkylation with bulky, lipophilic groups like cyclohexyl can drastically increase a molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.
This technical guide addresses the untapped potential of a specific chemical class: 4-bromo-1-cyclohexyl-1H-imidazole derivatives . While direct research on this exact family of compounds is nascent, a wealth of data on structurally related bromo- and N-substituted imidazoles allows for a robust, evidence-based prediction of their likely biological activities. This document will serve as a foundational resource for researchers and drug development professionals by:
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Outlining the synthesis and derivatization strategies for the core scaffold.
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Predicting key biological activities based on structure-activity relationships (SAR) from analogous compounds.
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Providing detailed, field-proven experimental protocols for screening and validating these predicted activities.
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Illustrating key workflows and mechanisms through clear, functional diagrams.
Our objective is to provide a predictive framework that illuminates the most promising therapeutic avenues for this novel class of molecules and to equip scientific teams with the practical knowledge needed to initiate their exploration.
Section 1: The Core Scaffold: Synthesis, Properties, and Derivatization
The foundation of any drug discovery program is the efficient synthesis and strategic modification of the core chemical scaffold. The 4-bromo-1-cyclohexyl-1H-imidazole structure offers a unique combination of a reactive handle (the bromine atom) and a lipophilic anchor (the cyclohexyl group), making it an ideal starting point for library development.
Synthesis of the Core Scaffold
The most direct route to the 4-bromo-1-cyclohexyl-1H-imidazole scaffold involves the N-alkylation of 4-bromo-1H-imidazole. While multiple synthetic routes exist for the parent 4-bromo-1H-imidazole, a common subsequent step is a nucleophilic substitution reaction.
Protocol: Synthesis of 4-bromo-1-cyclohexyl-1H-imidazole
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Setup: To a solution of 4-bromo-1H-imidazole (1.0 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the imidazole nitrogen.
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Alkylation: Cool the mixture back to 0 °C and add cyclohexyl bromide (1.2 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
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Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target compound.
Strategies for Derivatization
The 4-bromo-1-cyclohexyl-1H-imidazole scaffold is primed for diversification, primarily through palladium-catalyzed cross-coupling reactions at the C4 position. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is critical for exploring the structure-activity relationship (SAR).
Caption: Synthetic workflow for the core scaffold and its subsequent derivatization.
Section 2: Predicted Biological Activities & Mechanisms of Action
By analyzing the known bioactivities of structurally similar bromo-imidazoles and N-substituted imidazoles, we can forecast the most promising therapeutic applications for the 4-bromo-1-cyclohexyl-1H-imidazole class. The primary areas of interest are predicted to be antimicrobial/antifungal and anticancer activities.
Antimicrobial & Antifungal Activity
The imidazole scaffold is the backbone of many leading antifungal drugs (e.g., miconazole, ketoconazole). The introduction of a bromine atom has been shown to enhance antimicrobial efficacy.
Predicted Mechanism of Action: The primary antifungal mechanism for azoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. The nitrogen at position 3 of the imidazole ring is crucial for this activity, as it coordinates to the heme iron atom in the enzyme's active site. The bulky N-cyclohexyl substituent is expected to enhance lipophilicity, facilitating penetration of the fungal cell wall and membrane to reach its intracellular target.
Supporting Data from Analogous Compounds: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various imidazole derivatives against representative microbial strains, demonstrating the potential of this chemical class.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | |
| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | |
| Imidazole Derivative (HL2) | MRSA | 625 | |
| Imidazole Derivative (HL1) | MRSA | 1250 | |
| Imidazole-Thiadiazole (15t) | S. aureus | 1-2 | |
| Imidazole-Thiadiazole (16d) | S. aureus | 0.5 | |
| Imidazole Derivative (SAM3) | Candida spp. (mean) | 200 | |
| Imidazole Derivative (AM5) | Candida spp. (mean) | 312.5 |
Anticancer / Cytotoxic Activity
Substituted imidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including enzyme inhibition and apoptosis induction. The structural features of the 4-bromo-1-cyclohexyl-1H-imidazole scaffold are well-suited for interaction with multiple cancer-relevant targets.
Predicted Mechanism of Action:
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Kinase Inhibition: The imidazole core is a common feature in many kinase inhibitors. The nitrogen atoms can form hydrogen bonds within the ATP-binding pocket of kinases, while the substituted portions of the molecule can occupy hydrophobic pockets, leading to potent and selective inhibition.
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Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with microtubule dynamics, a validated anticancer strategy. By binding to tubulin, they can prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
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Apoptosis Induction: Regardless of the primary target, effective anticancer agents ultimately induce programmed cell death (apoptosis). Imidazole derivatives have been shown to trigger apoptosis through the activation of caspase pathways.
Supporting Data from Analogous Compounds: The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected imidazole derivatives against various human cancer cell lines, highlighting their cytotoxic potential.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-Pyrazolo[1,5-a]pyrimidine (36) | MCF-7 (Breast) | 4.1 | |
| Benzimidazole-Pyrazolo[1,5-a]pyrimidine (36) | A549 (Lung) | 4.9 | |
| Imidazole-Thione (5) | MCF-7 (Breast) | < 5 | |
| Benzotriazole-Imidazole-Thione (BI9) | MCF-7 (Breast) | 3.57 | |
| Benzotriazole-Imidazole-Thione (BI9) | HCT-116 (Colon) | 2.63 | |
| Imidazole Derivative (23) | A549 (Lung) | 0.64 |
Section 3: Experimental Workflows for Screening and Validation
A structured, logical workflow is essential for efficiently screening a new library of compounds and validating potential "hits." This section provides a high-level screening cascade and detailed protocols for the primary assays predicted to be relevant for 4-bromo-1-cyclohexyl-1H-imidazole derivatives.
High-Throughput Screening (HTS) Workflow
The initial phase of testing involves screening the synthesized library of derivatives against biological targets in a high-throughput format to identify compounds with promising activity ("hits").
Caption: A logical workflow for screening, hit validation, and lead optimization.
Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
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Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
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Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.
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Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.
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Controls: Include a positive control well (inoculum with broth, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
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Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
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Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the compounds).
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Incubation: Incubate the plate for another 48-72 hours under the same conditions.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The 4-bromo-1-cyclohexyl-1H-imidazole scaffold represents a promising, yet underexplored, area for therapeutic innovation. Based on extensive data from analogous chemical structures, derivatives of this class are strongly predicted to possess significant antimicrobial, antifungal, and anticancer properties. The strategic combination of a reactive bromine handle at the C4 position and a lipophilic N-cyclohexyl group provides a powerful platform for generating diverse chemical libraries with tunable physicochemical properties and biological activities.
This guide provides a comprehensive and predictive framework for initiating research into this novel class of compounds. By outlining robust synthetic strategies, forecasting the most probable biological targets, and providing detailed, validated protocols for screening and evaluation, we have laid the groundwork for future drug discovery efforts. The successful validation of these predicted activities through the experimental workflows described herein will be a critical next step in unlocking the full therapeutic potential of 4-bromo-1-cyclohexyl-1H-imidazole derivatives.
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